5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a suitable quinoline derivative with a pyrrole derivative under acidic conditions, followed by oxidation and hydrolysis steps to introduce the hydroxy and carboxylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy and carboxylic acid groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives such as:
- 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- 6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine-3-yl derivatives .
Uniqueness
What sets 5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
105971-06-0 |
---|---|
Molecular Formula |
C13H8N2O6 |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
4,5-dihydroxy-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid |
InChI |
InChI=1S/C13H8N2O6/c16-10-5-3-7(13(20)21)15-8(5)4-1-2-6(12(18)19)14-9(4)11(10)17/h1-3,15-17H,(H,18,19)(H,20,21) |
InChI Key |
FLYLSJUYWXLFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C(=C3C=C(NC3=C21)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.